Methyl 2-amino-5-iodothiazole-4-carboxylate
Overview
Description
Methyl 2-amino-5-iodothiazole-4-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have been used in the development of anticancer drugs . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective nanomolar inhibitory activity against various cancerous cell lines . This suggests that these compounds may interact with their targets to inhibit their function, thereby preventing the proliferation of cancer cells.
Result of Action
Based on the known effects of 2-aminothiazole derivatives, it can be inferred that this compound may inhibit the proliferation of cancer cells, thereby exerting its potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-iodothiazole-4-carboxylate typically involves the iodination of a thiazole precursor. One common method starts with 2-aminothiazole-4-carboxylic acid methyl ester, which is then iodinated using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the 5-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-iodothiazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group and the thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-amino-5-azidothiazole-4-carboxylate, while oxidation with hydrogen peroxide could produce 2-amino-5-iodothiazole-4-carboxylic acid.
Scientific Research Applications
Methyl 2-amino-5-iodothiazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog without the iodine and carboxylate groups.
5-Iodo-2-aminothiazole: Similar structure but lacks the carboxylate group.
Methyl 2-amino-4-carboxylthiazole: Similar structure but lacks the iodine atom.
Uniqueness
Methyl 2-amino-5-iodothiazole-4-carboxylate is unique due to the presence of both the iodine atom and the carboxylate group, which confer distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in substitution reactions, while the carboxylate group increases its solubility and potential for forming hydrogen bonds .
Properties
IUPAC Name |
methyl 2-amino-5-iodo-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMPVMCGXIVDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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